molecular formula C₈H₂D₄KNO₄S B1146574 potassium 1H-indol-3-yl sulfate CAS No. 1346601-03-3

potassium 1H-indol-3-yl sulfate

Cat. No.: B1146574
CAS No.: 1346601-03-3
M. Wt: 255.33
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Description

Potassium 1H-indol-3-yl sulfate is an endogenous metabolite derived from tryptophan, an essential amino acid found in dietary proteinsThis compound is a significant uremic toxin that accumulates in patients with chronic kidney disease, contributing to the progression of the disease by inducing oxidative stress and inflammation .

Mechanism of Action

Target of Action

Potassium 1H-indol-3-yl sulfate primarily targets the human Aryl Hydrocarbon Receptor (AhR) . AhR has recently emerged as a pathophysiological regulator of immune-inflammatory conditions . This compound has been shown to be a ligand for AhR .

Mode of Action

This compound interacts with its target, AhR, as an agonist . It has been suggested that this compound acts as a nucleophile, actively engaging in a range of chemical reactions . At a concentration of 250 μM, it can induce the activation of NF-Κb, promoting the expression of both TGF-β1 and Smad3 expression in proximal tubular cells of rats .

Biochemical Pathways

This compound is a metabolite of tryptophan derived from dietary protein . Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver . This compound is normally excreted in urine . In chronic kidney disease patients where renal function is compromised, this compound can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .

Pharmacokinetics

It is known that this compound is a metabolite of tryptophan and is normally excreted in urine . In cases of compromised renal function, such as in chronic kidney disease patients, this compound can accumulate in serum .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of NF-Κb and the promotion of the expression of both TGF-β1 and Smad3 in proximal tubular cells of rats . These effects are associated with profibrotic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of intestinal bacteria, which metabolize tryptophan into indole . Additionally, the renal function of the individual can affect the accumulation and excretion of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1H-indol-3-yl sulfate can be synthesized by dissolving 3-hydroxyindole in sulfuric acid and adding potassium sulfate. The mixture is then subjected to crystallization and washing steps to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes the use of advanced crystallization techniques and purification methods to ensure the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Potassium 1H-indol-3-yl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Potassium 1H-indol-3-yl sulfate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indoxyl sulfate: A closely related compound with similar biological activities.

    Indole-3-acetic acid: Another indole derivative with different biological functions.

    Indole-3-carbinol: Known for its anticancer properties .

Uniqueness

Potassium 1H-indol-3-yl sulfate is unique due to its role as a uremic toxin and its specific interactions with the aryl hydrocarbon receptor. Its accumulation in chronic kidney disease patients and its impact on oxidative stress and inflammation distinguish it from other indole derivatives .

Properties

IUPAC Name

potassium;1H-indol-3-yl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAWATNFDJIBBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6KNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

487-94-5 (Parent)
Record name Indican (urinary)
Source ChemIDplus
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DSSTOX Substance ID

DTXSID70181012
Record name Indican (urinary)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white crystalline powder; [Acros Organics MSDS]
Record name 3-Indoxyl sulfate potassium salt
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CAS No.

2642-37-7
Record name Indican (urinary)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indican (urinary)
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Record name Potassium indol-3-yl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.314
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Record name POTASSIUM INDOXYL SULFATE
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